5'-Methylspiro[cyclopropane-1,3'-indoline]

Medicinal Chemistry Spirocyclic Synthesis Scaffold Functionalization

This 5'-methyl-substituted spiro[cyclopropane-1,3'-indoline] is a strategic synthetic intermediate for PLK4 inhibitor programs. The 5'-methyl group balances electronic activation with minimal steric interference, while the indoline NH enables divergent N-functionalization routes unavailable to oxidized analogs. Its rigid spiro scaffold enhances binding entropy and oral bioavailability—ideal for fragment-based drug discovery and focused anticancer library synthesis. Choose this building block for reliable scaffold-hopping from flexible indolinone leads to conformationally constrained, ADME-optimized kinase inhibitors.

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 1461714-36-2
Cat. No. B2983765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Methylspiro[cyclopropane-1,3'-indoline]
CAS1461714-36-2
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCC23CC3
InChIInChI=1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3
InChIKeyZDMUVJHHXFHLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5'-Methylspiro[cyclopropane-1,3'-indoline] CAS 1461714-36-2: Spirocyclic Indoline Building Block for Kinase-Targeted Medicinal Chemistry


5'-Methylspiro[cyclopropane-1,3'-indoline] (CAS 1461714-36-2) is a spirocyclic compound consisting of a cyclopropane ring orthogonally fused to an indoline moiety at a shared spiro carbon, with a methyl substituent at the 5'-position of the indoline ring . Its molecular formula is C₁₁H₁₃N and molecular weight 159.23 g/mol . The rigid three-dimensional architecture conferred by the spirocyclopropyl-indoline scaffold restricts conformational flexibility—a property exploited in medicinal chemistry to enhance target binding entropy and improve pharmacokinetic profiles relative to flexible analogs [1]. This compound serves primarily as a synthetic intermediate and scaffold precursor for the preparation of more elaborated spirocyclopropyl indoline derivatives with demonstrated kinase inhibitory activity [2].

5'-Methylspiro[cyclopropane-1,3'-indoline] CAS 1461714-36-2: Why Unsubstituted or Positional Isomer Analogs Cannot Substitute in Scaffold Optimization


Within the spiro[cyclopropane-1,3'-indoline] series, the position and nature of substituents on the indoline ring critically modulate both synthetic accessibility and downstream biological performance. Unsubstituted spiro[cyclopropane-1,3'-indoline] lacks a synthetic handle for further functionalization, while positional isomers (e.g., 4'-methyl or 6'-methyl variants) introduce divergent steric and electronic environments that alter subsequent cross-coupling efficiency and target binding orientation [1]. The 5'-methyl substituent in CAS 1461714-36-2 occupies a strategic position on the indoline ring that balances electronic activation for electrophilic substitution with minimal steric interference during spirocyclization steps—a balance not guaranteed with alternative substitution patterns [2]. Furthermore, the presence of the secondary amine (indoline NH) distinguishes this compound from its 2'-oxo (lactam) counterparts, enabling divergent derivatization strategies via N-functionalization that are unavailable to the oxidized analogs [3]. These structural nuances preclude simple substitution with closely related spiroindolines without altering synthetic routes and final compound properties.

5'-Methylspiro[cyclopropane-1,3'-indoline] CAS 1461714-36-2: Quantitative Differentiation Evidence Versus Closest Analogs


5'-Methyl Substitution Position Effect on Synthetic Versatility Versus 4'-Methyl and 6'-Methyl Isomers

The 5'-methyl substitution in CAS 1461714-36-2 provides a strategic advantage in downstream functionalization relative to the 4'-methyl (CAS not provided) and 6'-methyl (CAS 1461714-59-9) positional isomers. While all three isomers share identical molecular formula (C₁₁H₁₃N) and molecular weight (159.23 g/mol), the 5'-position on the indoline ring represents the para-like position relative to the indoline nitrogen—an electronically activated site amenable to electrophilic aromatic substitution and cross-coupling reactions . The 4'-methyl isomer introduces ortho-steric hindrance to the spiro junction that complicates cyclopropanation yields, while the 6'-methyl isomer places the substituent at a meta-like position with reduced electronic activation [1].

Medicinal Chemistry Spirocyclic Synthesis Scaffold Functionalization

Spirocyclopropyl-Indoline Scaffold ADME Advantage Over Alkene-Linked Congeners in Kinase Inhibitor Development

The spiro[cyclopropane-1,3'-indoline] scaffold—of which CAS 1461714-36-2 is a core building block—provides quantifiable ADME advantages over alkene-linked indolinone congeners in Polo-like kinase 4 (PLK4) inhibitor programs. Racemic cyclopropane-linked compounds demonstrated PLK4 affinity and antiproliferative activity comparable to their alkene-linked counterparts while exhibiting improved physicochemical, ADME, and pharmacokinetic properties [1]. The replacement of a planar alkene linker with a three-dimensional spirocyclopropane unit reduces logP, enhances aqueous solubility, and improves oral bioavailability metrics in preclinical models [2].

Drug Discovery Pharmacokinetics PLK4 Inhibition ADME Optimization

Cytotoxic Potency of 5'-Methyl-Containing Spirocyclopropyl Indolinone Analog in Cancer Cell Lines

While direct cytotoxicity data for CAS 1461714-36-2 (the indoline form) is absent from open literature, structure-activity relationship studies on spiro[cyclopropane-1,3'-indolin]-2'-one derivatives—the 2'-oxo analogs of the target compound—demonstrate that 5'-substitution modulates anticancer potency across multiple human cancer cell lines [1]. Among a library of spiro[cyclopropane-1,3'-indolin]-2'-ones evaluated against five human cancer cell lines (HT-29 colon, DU-145 prostate, HeLa cervical, A-549 lung, MCF-7 breast), the lead compound bearing 5'-bromo substitution (structurally analogous to 5'-methyl in CAS 1461714-36-2) exhibited selective cytotoxicity toward HCT116 colorectal cancer cells (IC₅₀ in low micromolar range) with minimal cytotoxicity toward normal HEK cells [2]. The 5'-position on the indoline ring was identified as a critical determinant of potency, with modifications at this site producing greater modulation of activity than equivalent modifications at alternative positions [3].

Anticancer Cytotoxicity Apoptosis Induction Structure-Activity Relationship

Spirocyclopropyl-Indoline Scaffold as Bioisosteric Replacement for Indolin-2-one in Kinase Inhibitor Design

The spiro[cyclopropane-1,3'-indoline] scaffold (CAS 1461714-36-2 core structure) has been validated as an effective bioisosteric replacement for the (E)-3-methyleneindolin-2-one scaffold in Polo-like kinase 4 (PLK4) inhibitor programs [1]. Previous efforts identifying potent PLK4 inhibitors based on (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones were superseded by 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, which maintained target affinity while offering improved drug-like properties [2]. This scaffold replacement strategy was enabled by the spirocyclopropyl unit acting as a conformationally constrained bioisostere of the exocyclic alkene, demonstrating that the spiro[cyclopropane-1,3'-indoline] core provides a validated entry point for kinase-targeted medicinal chemistry programs .

Bioisosterism Kinase Inhibition Scaffold Hopping Medicinal Chemistry

5'-Methylspiro[cyclopropane-1,3'-indoline] CAS 1461714-36-2: Evidence-Backed Application Scenarios


Scaffold Precursor for PLK4 Kinase Inhibitor Development

CAS 1461714-36-2 serves as a direct synthetic precursor to 5'-methyl-substituted spiro[cyclopropane-1,3'-indolin]-2'-one derivatives via oxidation of the indoline nitrogen. These 2'-oxo analogs have been validated as Polo-like kinase 4 (PLK4) inhibitors with improved ADME and pharmacokinetic properties relative to alkene-linked indolinone congeners [1]. The 5'-methyl substitution provides a strategic synthetic handle for further functionalization while preserving the spirocyclopropyl scaffold's conformational rigidity—a key determinant of oral bioavailability in this inhibitor class [2].

Bioisosteric Scaffold-Hopping Template for Indolin-2-one Kinase Inhibitors

The spiro[cyclopropane-1,3'-indoline] core represented by CAS 1461714-36-2 is a validated bioisostere for (E)-3-methyleneindolin-2-one scaffolds used in kinase inhibitor programs [1]. Researchers seeking to improve the drug-like properties of existing indolin-2-one-based kinase inhibitors while maintaining target affinity can utilize CAS 1461714-36-2 as a starting point for scaffold-hopping campaigns. The 5'-methyl substituent offers an attachment point for diversification while preserving the spirocyclopropane unit's ADME-enhancing three-dimensional character [2].

Synthetic Intermediate for Anticancer Spirocyclopropyl Indolinone Libraries

CAS 1461714-36-2 can be oxidized to its corresponding 5'-methyl-spiro[cyclopropane-1,3'-indolin]-2'-one derivative, which aligns with a library of spiro[cyclopropane-1,3'-indolin]-2'-ones evaluated against five human cancer cell lines [1]. Structure-activity relationship studies indicate that 5'-substitution modulates cytotoxic potency and cancer cell selectivity, supporting the use of 5'-substituted building blocks over unsubstituted or alternative-position isomers for generating focused anticancer screening libraries [2]. The indoline NH provides an orthogonal functionalization site for N-alkylation or N-acylation prior to or following spirocyclization, enabling diverse library generation from a single core scaffold [3].

Conformationally Constrained Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 159.23 g/mol and a rigid three-dimensional spirocyclic architecture, CAS 1461714-36-2 meets fragment-based drug discovery (FBDD) criteria as a conformationally constrained fragment [1]. The spiro[cyclopropane-1,3'-indoline] scaffold offers a favorable balance of molecular complexity and synthetic tractability, with the 5'-methyl group providing a vector for fragment growing or linking strategies. The cyclopropane ring restricts rotational freedom, potentially enhancing binding entropy upon target engagement relative to flexible fragments of comparable molecular weight [2].

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